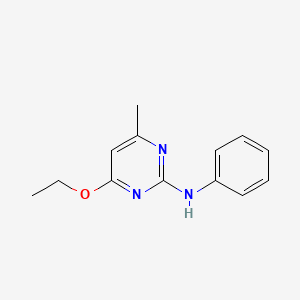![molecular formula C12H9F3N2O4S2 B14568853 5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide CAS No. 61714-56-5](/img/structure/B14568853.png)
5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields of chemistry and industry due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by sulfonamide formation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the thiophene and sulfonamide moieties.
5-Methyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
Uniqueness
5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its aromaticity and stability, while the sulfonamide group provides potential biological activity.
Properties
CAS No. |
61714-56-5 |
|---|---|
Molecular Formula |
C12H9F3N2O4S2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
5-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H9F3N2O4S2/c1-7-10(17(18)19)6-11(22-7)23(20,21)16-9-4-2-8(3-5-9)12(13,14)15/h2-6,16H,1H3 |
InChI Key |
FYFHCLCGUOGTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


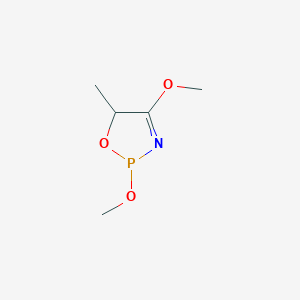
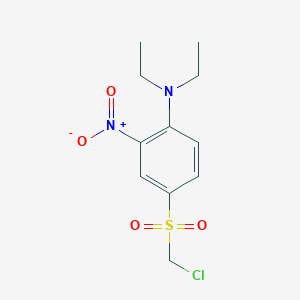
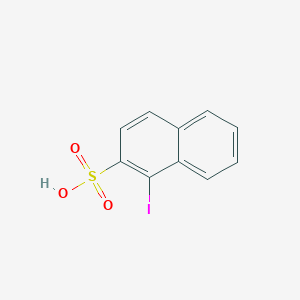
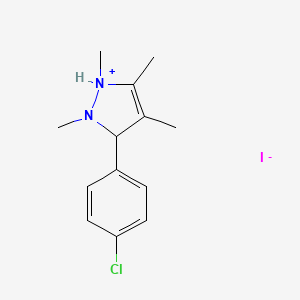
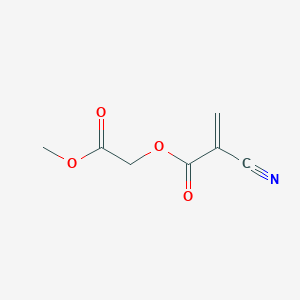
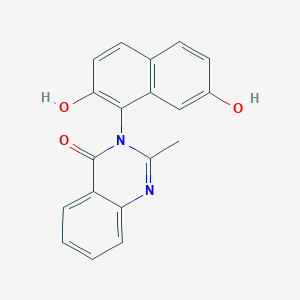
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
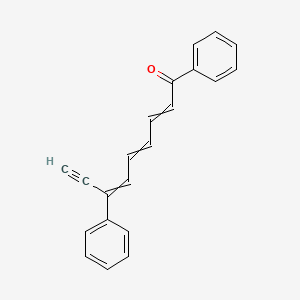
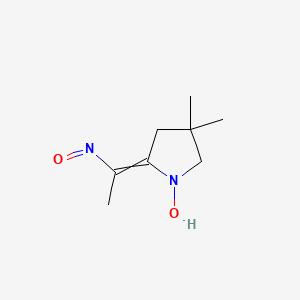
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
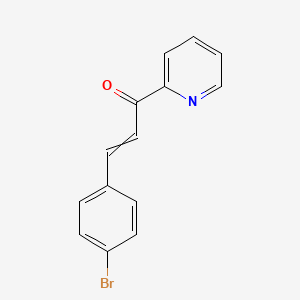
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
